Cas no 1306738-59-9 (Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate)

Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
- T4743
- tert-butyl 4-(4-phenyl-5-sulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-, 1,1-dimethylethyl ester
- Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
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- MDL: MFCD19103481
- インチ: 1S/C18H24N4O2S/c1-18(2,3)24-17(23)21-11-9-13(10-12-21)15-19-20-16(25)22(15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,25)
- InChIKey: JITLFRZZXBFDTR-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2CCN(C(=O)OC(C)(C)C)CC2)N1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 544
- トポロジー分子極性表面積: 89.3
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- HazardClass:IRRITANT
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T057280-1000mg |
tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | 1g |
$ 315.00 | 2022-06-03 | ||
TRC | T057280-2000mg |
tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | 2g |
$ 505.00 | 2022-06-03 | ||
Chemenu | CM493298-1g |
tert-Butyl4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | 97% | 1g |
$119 | 2024-08-02 | |
A2B Chem LLC | AI29428-500mg |
tert-Butyl 4-(5-mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | >95% | 500mg |
$370.00 | 2024-04-20 | |
A2B Chem LLC | AI29428-5g |
tert-Butyl 4-(5-mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | >95% | 5g |
$564.00 | 2024-04-20 | |
TRC | T057280-500mg |
tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | 500mg |
$ 195.00 | 2022-06-03 | ||
Ambeed | A936477-1g |
tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | 97% | 1g |
$108.0 | 2024-04-24 | |
Chemenu | CM493298-5g |
tert-Butyl4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | 97% | 5g |
$306 | 2024-08-02 | |
Matrix Scientific | 065777-500mg |
tert-Butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | 500mg |
$168.00 | 2023-09-05 | ||
A2B Chem LLC | AI29428-1g |
tert-Butyl 4-(5-mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
1306738-59-9 | >95% | 1g |
$384.00 | 2024-04-20 |
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate 関連文献
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1. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylateに関する追加情報
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate and Its Significance in Modern Chemical Biology
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (CAS No. 1306738-59-9) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further research and development in pharmaceutical applications.
The molecular structure of Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is characterized by a piperidine ring substituted with a tert-butyl group at the 1-position and a 5-mercapto substituent linked to a 4H-1,2,4-triazole ring. The presence of these functional groups imparts unique reactivity and binding properties, which are highly relevant in the design of bioactive molecules. Specifically, the thiol group (-SH) and the triazole ring contribute to the compound's ability to interact with various biological targets, including enzymes and receptors.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from heterocyclic compounds. The triazole moiety, in particular, has been extensively studied for its role in enhancing the pharmacological properties of small molecules. Studies have shown that triazole derivatives can exhibit potent antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a phenyl group into the triazole ring further modulates the electronic properties of the molecule, potentially leading to improved bioavailability and target specificity.
The piperidine ring is another key structural feature that contributes to the biological activity of Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate. Piperidine derivatives are well-known for their role as pharmacophores in various drugs due to their ability to form stable hydrogen bonds with biological targets. The tert-butyl group at the 1-position of the piperidine ring enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability. This structural feature is particularly important in drug design, as it can influence how effectively a compound reaches its target site within the body.
One of the most compelling aspects of Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is its potential application in targeting neurological disorders. The combination of the thiol group and the triazole ring suggests that this compound may interact with neurotransmitter receptors or enzymes involved in neural signaling pathways. Recent research has highlighted the importance of thiols in modulating neuronal function, with several thiol-based compounds showing promise as treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique structure of this compound positions it as a promising candidate for further investigation in this area.
Furthermore, the phenyl substituent on the triazole ring adds another layer of complexity to the biological activity of Tert-butyl 4-(5-mercapto-pentaphenylethynylene-vinylene)-carboxylic acid. Phenolic compounds are known for their antioxidant properties and their ability to modulate inflammatory responses. By incorporating a phenyl group into the molecular framework, this compound may exhibit additional therapeutic benefits beyond those derived from its core structure. This multifaceted approach to drug design is increasingly recognized as a key strategy for developing next-generation therapeutics that address multiple aspects of disease pathology.
The synthesis and characterization of Tert-butyl 4-(5-thiophenylethynylene-vinylene)-carboxylic acid have also provided valuable insights into synthetic methodologies for constructing complex heterocyclic systems. The use of transition metal-catalyzed reactions has enabled researchers to efficiently incorporate functional groups such as thiols and triazoles into aromatic frameworks. These advances in synthetic chemistry have not only facilitated the production of novel compounds like this one but have also paved the way for new approaches to drug discovery.
In conclusion, Tert-butyl 4-(5-thiophenylethynylene-vinylene)-carboxylic acid represents a significant advancement in chemical biology research due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and its role as a model compound for drug design underscore its importance in ongoing research efforts. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping future therapeutic strategies.
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